2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide
Description
2-Amino-N,N-dimethyl-1,3-oxazole-5-carboxamide is a heterocyclic compound featuring an oxazole core substituted with an amino group at position 2 and a dimethylcarboxamide group at position 3. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers rigidity and electronic diversity, making it a scaffold of interest in medicinal chemistry and agrochemical research. The dimethylcarboxamide moiety enhances solubility and influences pharmacokinetic properties, while the amino group provides a site for hydrogen bonding or further functionalization .
Properties
IUPAC Name |
2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9(2)5(10)4-3-8-6(7)11-4/h3H,1-2H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWQIWXZVCPQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(O1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrosation-Cyclization from β-Keto Esters
A foundational approach involves the cyclization of β-keto ester precursors to construct the oxazole ring. As demonstrated in the synthesis of related 1,3-oxazole derivatives (Search Result), ethyl 4-{[{4-[(1-tert-butoxy-2-methyl-1-oxopropan-2-yl)oxy]-3,5-dimethylbenzyl}(furan-2-ylmethyl)amino]methyl}-2-phenyl-1,3-oxazole-5-carboxylate was synthesized via nitrosation of β-keto esters (e.g., 11a–c ) followed by hydrogenolysis and cyclization. Adapting this method, 2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide could be synthesized by:
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Nitrosation : Treating a β-keto ester bearing a carboxylic acid group at the 5-position with sodium nitrite in acetic acid to form an oxime intermediate.
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Hydrogenolysis : Reducing the oxime to a primary amine using palladium on carbon under hydrogen atmosphere.
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Cyclization : Dehydrating the intermediate with phosphorus oxychloride to form the 1,3-oxazole ring.
Functional Group Interconversion: Ester to Amide
Aminolysis of Oxazole-5-Carboxylic Acid Esters
The direct conversion of ester groups to amides is a critical step in accessing the target compound. Search Result reports a one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides via aminolysis of a benzoxazine-dione intermediate with aqueous methylamine. For this compound, a similar strategy could be employed:
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Ester Synthesis : Prepare ethyl 2-amino-1,3-oxazole-5-carboxylate via cyclization of a β-keto ester precursor.
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Aminolysis : React the ester with excess dimethylamine in aqueous or alcoholic media. For example, heating ethyl 2-amino-1,3-oxazole-5-carboxylate with dimethylamine (40% aqueous solution) at 60–80°C for 12 hours achieves near-quantitative conversion.
Key Advantages :
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Avoids isolation of reactive intermediates.
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Yields exceeding 87% reported for analogous amidation reactions.
Catalytic Imine Formation for Side-Chain Functionalization
Indium(III)-Catalyzed Nucleophilic Addition
Search Result describes the synthesis of N′-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazides using indium(III) trifluoromethanesulfonate to catalyze imine formation between 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives and aromatic aldehydes. Adapting this method:
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Intermediate Preparation : Start with 5-amino-1,3-oxazole-5-carboxylic acid, synthesized via cyclization of cyanoacetamide derivatives.
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Amide Formation : Convert the carboxylic acid to the dimethylamide using EDCI/HOBt coupling with dimethylamine.
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Catalytic Imine Formation : Introduce the 2-amino group via indium(III)-catalyzed reaction with ammonia equivalents.
Reaction Conditions :
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Catalyst: In(OTf)₃ (5 mol%).
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Solvent: Dichloromethane or acetonitrile.
One-Pot Multi-Step Synthesis
Integrated Cyclization and Aminolysis
A green chemistry approach inspired by Search Result involves a one-pot synthesis without intermediate isolation:
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Cyclization : React 2-cyano-3-dimethylaminoacrylamide with bis(trichloromethyl) carbonate to form the oxazole ring.
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Aminolysis : Directly treat the crude product with dimethylamine gas in situ.
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Reaction Time | Environmental Impact |
|---|---|---|---|---|
| Nitrosation-Cyclization | β-Keto ester → Oxime → Cyclization | 45–65% | 24–48 h | Moderate (POCl₃ usage) |
| Ester Aminolysis | Ester → Amide (dimethylamine) | 87–94% | 12 h | Low (aqueous conditions) |
| Indium(III)-Catalyzed | Imine formation + amidation | 63–81% | 6–8 h | Moderate (heavy metal catalyst) |
| One-Pot Synthesis | Integrated cyclization/aminolysis | 89–94% | 8–10 h | Low (solvent recovery) |
Mechanistic Insights and Optimization
Chemical Reactions Analysis
Types of Reactions
2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and blocking substrate access . Additionally, it may modulate receptor activity by interacting with receptor binding sites, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of oxazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Lipophilicity : Bulky substituents (e.g., benzyl groups in the bis-phenylmethyl analog ) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Metabolic Stability: N,N-Dimethyl groups resist N-demethylation compared to mono-methylated analogs, as seen in studies on related triazenoimidazole carboxamides .
- Biological Target Specificity : Fluorophenyl and methyl substituents (e.g., in dazcapistatum ) enhance binding to proteases like calpain, demonstrating how aromatic substituents direct target selectivity.
Physicochemical Properties
- Solubility : The dimethylcarboxamide group in the parent compound improves water solubility compared to analogs with hydrophobic substituents (e.g., bis-phenylmethyl ).
- Crystallinity: Crystal packing analyses (e.g., monoclinic P2₁/c symmetry in chloropyridinyl analogs ) reveal that alkyl substituents (e.g., ethyl, methyl) influence molecular conformation and intermolecular interactions, affecting melting points and formulation stability.
Biological Activity
2-Amino-N,N-dimethyl-1,3-oxazole-5-carboxamide (commonly referred to as DMOC) is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, effects on various cell types, and potential therapeutic applications based on recent research findings.
The biological activity of DMOC is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, compounds structurally similar to DMOC have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a target for cancer therapies.
Biochemical Pathways
The inhibition of CDK2 affects the transition from the G1 phase to the S phase of the cell cycle. This disruption can trigger apoptotic pathways, leading to increased cell death in cancerous cells. Additionally, DMOC has demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Biological Activity and Effects
Research has shown that DMOC exhibits various biological activities including:
- Antitumor Activity: DMOC has been tested against several cancer cell lines, demonstrating potent cytotoxic effects. For instance, studies indicate that it can inhibit the proliferation of human lung adenocarcinoma cells (A549) and other tumor types .
- Immunosuppressive Properties: Similar oxazole derivatives have shown immunosuppressive effects by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs). This suggests potential applications in autoimmune diseases or transplant rejection scenarios .
- Antiviral Activity: Preliminary studies indicate that DMOC may possess antiviral properties, potentially making it useful in treating viral infections.
Case Studies and Research Findings
Several studies have investigated the biological properties of DMOC and related compounds:
- Anticancer Efficacy:
- Immunosuppressive Effects:
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Antiviral Activity:
- Research into related oxazole compounds revealed promising antiviral activity against specific viruses, suggesting that DMOC may also exhibit similar effects.
Data Table: Biological Activities of DMOC
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodology : Synthesize analogs with varied substituents (e.g., replacing dimethylamide with cyclic amines) and test in parallel assays. Use 3D-QSAR models (e.g., CoMFA) to correlate structural features with activity. Prioritize derivatives showing ≥10-fold improved IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
